1,3-Dicyclopropylpropane-1,3-dione

Description

The exact mass of the compound 1,3-Dicyclopropylpropane-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dicyclopropylpropane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dicyclopropylpropane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

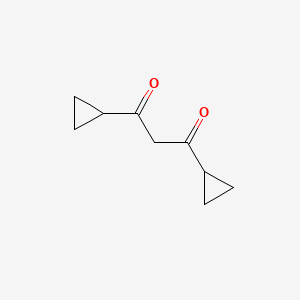

Structure

3D Structure

Properties

IUPAC Name |

1,3-dicyclopropylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-8(6-1-2-6)5-9(11)7-3-4-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEFTOYPSHMMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549261 | |

| Record name | 1,3-Dicyclopropylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30923-64-9 | |

| Record name | 1,3-Dicyclopropylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dicyclopropylpropane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 1,3-Dicarbonyl Motif

An In-Depth Technical Guide to the Synthesis of 1,3-Dicyclopropylpropane-1,3-dione

The 1,3-dicarbonyl moiety is a cornerstone of modern organic synthesis. These compounds are prized as versatile intermediates, primarily due to the unique reactivity of the central methylene group, which is activated by two adjacent carbonyl functionalities. This structural feature renders the central protons highly acidic, facilitating the formation of a stable, resonance-delocalized enolate. This reactivity is harnessed in countless carbon-carbon bond-forming reactions, making 1,3-dicarbonyls essential building blocks for constructing complex molecular architectures.[1] Their utility is particularly pronounced in the synthesis of heterocyclic compounds, which are foundational structures in a vast array of natural products and pharmaceutical agents.[1]

This guide provides a detailed examination of the synthesis mechanism for a specific and intriguing example: 1,3-dicyclopropylpropane-1,3-dione. This molecule features two robust cyclopropyl rings flanking the reactive dione core. The primary and most efficient synthetic pathway to this and similar β-diketones is the Claisen condensation reaction .[2][3] We will explore the nuanced mechanistic steps, the critical experimental parameters that ensure success, and the underlying chemical principles that govern this powerful transformation.

Core Synthesis Strategy: The Crossed Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or, as in this case, between an ester and another carbonyl compound (a ketone) in the presence of a strong base.[2] The reaction culminates in the formation of a β-keto ester or, as is our target, a β-diketone.

For the synthesis of the asymmetrically substituted 1,3-dicyclopropylpropane-1,3-dione, a "crossed" or "mixed" Claisen condensation is employed. This involves the reaction of two different carbonyl-containing precursors: cyclopropyl methyl ketone and an ester of cyclopropanecarboxylic acid, such as ethyl cyclopropanecarboxylate . The overall transformation is depicted below.

Caption: Overall reaction scheme for the synthesis.

The Step-by-Step Synthesis Mechanism

The Claisen condensation is an equilibrium process. Its success hinges on a final, irreversible deprotonation step that drives the reaction to completion. A stoichiometric amount of base is therefore required.[2][4]

Step 1: Enolate Formation

The mechanism initiates with the deprotonation of the ketone at the α-carbon. A strong alkoxide base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from cyclopropyl methyl ketone. This generates a resonance-stabilized enolate anion, which serves as the key nucleophile in the reaction.[5]

-

Expertise & Causality: The choice of base is critical. To prevent an unwanted side reaction known as transesterification, the alkoxide base (ethoxide) must match the alkoxy group of the ester reactant (ethyl cyclopropanecarboxylate).[5][6] If a different alkoxide were used, it could swap with the ester's alkoxy group, leading to a mixture of products.

Step 2: Nucleophilic Acyl Attack

The newly formed enolate anion is a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ethyl cyclopropanecarboxylate molecule. This nucleophilic addition step breaks the carbonyl π-bond and forms a new carbon-carbon bond, resulting in a tetrahedral alkoxide intermediate.[5]

Step 3: Reformation of the Carbonyl and Elimination

This tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbonyl double bond. In doing so, it expels the ethoxide ion (-OEt), which is a good leaving group.[2][5] This elimination step is the defining feature of a Claisen condensation, distinguishing it from an aldol addition where the intermediate is typically protonated to form an alcohol.[6]

Step 4: The Thermodynamic Driving Force - Deprotonation

The product formed, 1,3-dicyclopropylpropane-1,3-dione, possesses a methylene group flanked by two electron-withdrawing carbonyl groups. The protons on this central carbon are significantly more acidic (pKa ≈ 9-11 in DMSO) than the α-protons of the starting ketone (pKa ≈ 26.5 in DMSO). The ethoxide ion, regenerated in the previous step, immediately and irreversibly deprotonates this highly acidic central carbon.[4] This acid-base reaction is highly exergonic and effectively pulls the entire sequence of prior equilibria toward the product side, ensuring a high yield.[2][4]

Step 5: Acidic Workup and Isolation

The reaction concludes with an acidic workup. The addition of a dilute aqueous acid (e.g., HCl or H₂SO₄) neutralizes any remaining base and, crucially, protonates the resonance-stabilized enolate of the β-diketone product.[2] This yields the final, neutral 1,3-dicyclopropylpropane-1,3-dione, which can then be isolated and purified.

Caption: Logical workflow of the Claisen condensation mechanism.

Experimental Protocol and Data

The following is a representative protocol for the synthesis, adapted from established procedures for analogous β-diketones.[7]

Key Reaction Parameters

| Component | Molar Mass ( g/mol ) | Molar Equivalents | Role |

| Cyclopropyl methyl ketone | 84.12 | 1.0 | Nucleophile Precursor |

| Ethyl cyclopropanecarboxylate | 114.14 | 1.0 | Electrophile |

| Sodium Ethoxide | 68.05 | 1.1 | Base |

| Absolute Ethanol | 46.07 | - | Solvent |

| 1M Hydrochloric Acid | 36.46 | - | Quenching/Workup |

| Diethyl Ether | 74.12 | - | Extraction Solvent |

Step-by-Step Methodology

-

Reaction Setup: A dry, three-necked, round-bottomed flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under a nitrogen atmosphere is charged with sodium ethoxide (1.1 eq) and absolute ethanol.

-

Enolate Generation: Cyclopropyl methyl ketone (1.0 eq) is added dropwise to the stirred suspension of sodium ethoxide over 15 minutes. The mixture may be gently warmed to facilitate enolate formation.

-

Condensation: Ethyl cyclopropanecarboxylate (1.0 eq) is added dropwise to the reaction mixture via the dropping funnel.

-

Reaction: Upon completion of the addition, the reaction mixture is heated to reflux (approximately 78 °C for ethanol) and maintained at this temperature for 2-4 hours to ensure the reaction goes to completion.

-

Workup and Neutralization: The flask is cooled in an ice bath, and the reaction mixture is poured into a beaker of ice water. The aqueous solution is then carefully acidified to a pH of ~2 with 1M hydrochloric acid while stirring.

-

Extraction: The acidified aqueous layer is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude oil or solid can be further purified by vacuum distillation or column chromatography to yield pure 1,3-dicyclopropylpropane-1,3-dione.

References

-

Nielsen, A. T., Moore, D. W., & Highberg, K. (1961). The Base-Catalyzed Self-Condensation of α,β-Unsaturated Ketones. Condensation of Cyclopropyl Methyl Ketone with 2-Methylpropanal to Isomeric Diketones, C18H28O21. The Journal of Organic Chemistry. Available at: [Link]

-

LookChem. (2023). How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? LookChem. Available at: [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Claisen condensation. Wikipedia. Available at: [Link]

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Chemistry Steps. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 1-cyclopropyl-1,3-butanedione. PrepChem.com. Available at: [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. Available at: [Link]

-

Wikipedia. (n.d.). Self-condensation. Wikipedia. Available at: [Link]

- Patents, G. (n.d.). EP0986529B1 - Process for the preparation of 1,3-dicarbonyl compounds. Google Patents.

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1,3-Dicyclopropylpropane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,3-dicyclopropylpropane-1,3-dione (CAS No. 30923-64-9), a unique dicarbonyl compound featuring two cyclopropyl rings. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from chemical databases, analogous compounds, and the known reactivity of the cyclopropyl ketone moiety. The guide covers the compound's identification and physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, safety considerations, and a discussion of its potential applications in organic synthesis and medicinal chemistry. The inherent ring strain and electronic properties of the cyclopropyl groups are expected to impart distinct reactivity, making this molecule a compelling target for further investigation.

Introduction: The Intrigue of the Cyclopropyl Ketone Motif

The cyclopropyl group is a fascinating functional group in organic chemistry. Its inherent ring strain and unique electronic properties, arising from the bent bonds and increased s-character of the C-C bonds, confer unusual reactivity upon adjacent functional groups. When incorporated into a ketone, the cyclopropyl moiety can activate the carbonyl group and participate in a variety of ring-opening and rearrangement reactions. 1,3-Dicyclopropylpropane-1,3-dione presents a particularly interesting case, with two such activating groups flanking a central methylene, suggesting a rich and complex chemical behavior. This guide aims to consolidate the known information and provide expert insights into the potential of this molecule for researchers in synthetic and medicinal chemistry. The cyclopropyl group is a versatile fragment in drug design, known to enhance potency, increase metabolic stability, and provide conformational rigidity.[1]

Compound Identification and Properties

Chemical Identity

| Identifier | Value |

| CAS Number | 30923-64-9[2] |

| IUPAC Name | 1,3-dicyclopropylpropane-1,3-dione[3] |

| Molecular Formula | C₉H₁₂O₂[4] |

| Molecular Weight | 152.19 g/mol [4] |

| Canonical SMILES | C1CC1C(=O)CC(=O)C1CC1 |

| InChI Key | QSEFTOYPSHMMDG-UHFFFAOYSA-N |

Physicochemical Properties (Predicted and Inferred)

| Property | Predicted/Inferred Value | Notes |

| Melting Point | Data not available | Likely a low-melting solid or an oil at room temperature. |

| Boiling Point | Data not available | Expected to be distillable under reduced pressure. |

| Solubility | Data not available | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in water. |

| Appearance | Data not available | Likely a colorless to pale yellow oil or solid. |

Proposed Synthesis Protocol

While a specific synthesis for 1,3-dicyclopropylpropane-1,3-dione has not been detailed in the reviewed literature, a plausible and efficient route can be adapted from the known synthesis of other 1,3-diketones. The Claisen condensation is a robust method for the formation of β-dicarbonyl compounds. A proposed workflow is outlined below, based on the synthesis of the analogous 1-cyclopropyl-1,3-butanedione.

Proposed Synthetic Workflow: Claisen Condensation

Caption: Proposed workflow for the synthesis of 1,3-dicyclopropylpropane-1,3-dione.

Step-by-Step Methodology

-

Preparation of the Enolate: To a stirred solution of cyclopropyl methyl ketone in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether), a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature to allow for the formation of the sodium enolate.

-

Claisen Condensation: Ethyl cyclopropanecarboxylate is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: The reaction is carefully quenched by pouring it into a cold, dilute aqueous acid solution (e.g., 1 M HCl). This protonates the resulting β-keto ester enolate.

-

Extraction and Purification: The aqueous layer is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Expected Spectroscopic Characteristics

No experimental spectra for 1,3-dicyclopropylpropane-1,3-dione are currently available. The following are predicted key spectroscopic features based on the structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of the two cyclopropyl groups and the enol tautomer.

-

Cyclopropyl protons: A series of multiplets in the upfield region, typically between δ 0.8 and 1.5 ppm.

-

Methylene protons (-CH₂-): A singlet or multiplet around δ 3.5-4.0 ppm for the diketo form. In the enol form, this proton would be part of the C=CH bond and would appear further downfield.

-

Enolic proton (-OH): A broad singlet, typically in the downfield region (δ 12-16 ppm), due to strong intramolecular hydrogen bonding.

-

Vinylic proton (=CH-): A singlet around δ 5.5-6.0 ppm in the enol tautomer.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl carbons (C=O): Two signals expected in the downfield region, around δ 190-205 ppm for the diketo form. For the enol form, the carbonyl signal would be slightly shifted.

-

Cyclopropyl carbons: Signals in the upfield region, typically between δ 5 and 20 ppm.

-

Methylene carbon (-CH₂-): A signal around δ 50-60 ppm.

-

Enolic carbons: Signals for the C=C bond would be expected in the δ 90-110 ppm range.

Infrared (IR) Spectroscopy (Predicted)

-

C=O stretch: A strong, broad absorption band in the region of 1580-1640 cm⁻¹ for the intramolecularly hydrogen-bonded enol form. A weaker absorption around 1700-1725 cm⁻¹ may be present for the diketo tautomer.

-

C-H stretch (cyclopropyl): Absorptions above 3000 cm⁻¹.

-

O-H stretch (enol): A very broad and weak absorption in the 2500-3200 cm⁻¹ region due to strong hydrogen bonding.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 152, corresponding to the molecular weight of the compound.

-

Fragmentation: Expect to see characteristic fragmentation patterns involving the loss of cyclopropyl groups (C₃H₅, m/z = 41) and carbonyl groups (CO, m/z = 28).

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 1,3-dicyclopropylpropane-1,3-dione is anticipated to be dominated by the presence of the two cyclopropyl ketone moieties. The high ring strain of the cyclopropane ring makes these ketones susceptible to a variety of ring-opening reactions.[5]

-

Acid-Catalyzed Ring Opening: In the presence of acid, the carbonyl oxygen can be protonated, facilitating the cleavage of a C-C bond in the cyclopropyl ring to form a more stable carbocation intermediate. This can lead to the formation of 1,3-difunctionalized products.[6]

-

Nucleophilic Addition and Ring Opening: Nucleophiles can attack the carbonyl carbon, and under certain conditions, this can be followed by ring opening of the cyclopropyl group.

-

Radical Reactions: Cyclopropyl ketones can undergo radical-mediated ring-opening reactions, providing access to a range of open-chain products.[7]

-

Tautomerism: Like other β-diketones, 1,3-dicyclopropylpropane-1,3-dione will exist as a mixture of diketo and enol tautomers. The enol form is likely to be significant, stabilized by intramolecular hydrogen bonding. This tautomerism is crucial for its reactivity, particularly in reactions involving the α-carbon.[8]

Caption: Key reactivity pathways for 1,3-dicyclopropylpropane-1,3-dione.

Potential Applications

While no specific applications for 1,3-dicyclopropylpropane-1,3-dione have been reported, its structural features suggest several areas of potential utility:

-

Organic Synthesis: The unique reactivity of the cyclopropyl ketone moieties makes this compound a potentially valuable building block for the synthesis of more complex molecules, including five-membered rings and functionalized open-chain compounds.[9]

-

Medicinal Chemistry: The cyclopropyl group is a known pharmacophore that can improve the metabolic stability and binding affinity of drug candidates.[10] The dicarbonyl portion of the molecule can act as a scaffold for the synthesis of heterocyclic compounds or as a metal-chelating agent. The incorporation of cyclopropyl ketone motifs is a known strategy in the development of antiviral and anticancer drugs.[10][11]

-

Ligand Design: The β-diketone structure allows for the formation of stable metal chelates, suggesting potential applications in catalysis or as imaging agents.

Safety and Handling

No specific safety data sheet (SDS) for 1,3-dicyclopropylpropane-1,3-dione is available. The following precautions are based on general handling procedures for laboratory chemicals and the potential hazards associated with related compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicity of this compound is unknown. Treat as a potentially hazardous substance. In case of exposure, seek immediate medical attention.

Conclusion

1,3-Dicyclopropylpropane-1,3-dione is a structurally intriguing molecule with significant untapped potential. While a comprehensive experimental characterization is still lacking, this guide provides a solid foundation for researchers interested in exploring its chemistry. The proposed synthesis offers a viable route to access this compound, and the predicted spectroscopic and reactivity data provide a starting point for its characterization and utilization in organic synthesis and medicinal chemistry. Further research is warranted to fully elucidate the properties and applications of this unique dicarbonyl compound.

References

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024). ACS Publications. [Link]

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (n.d.). National Institutes of Health. [Link]

-

Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. (2006). Journal of the American Chemical Society. [Link]

-

Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. (1981). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2020). National Institutes of Health. [Link]

-

Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

cyclopropyl ketone. (2025). ningboinno. [Link]

-

Understanding the Chemical Properties of 1,3-Dichloropropane for Enhanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Preparation and Characterization of N , N′ ‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N , N. (2023). OSTI.GOV. [Link]

-

Progress in 1,3-propanediol biosynthesis. (2024). National Institutes of Health. [Link]

-

The unusual Favorskii-Nazarov reaction of dicyclopropyl ketone. (1980). PNAS. [Link]

-

1,3-Dicyclopropylpropane-1,3-dione. (n.d.). PubChem. [Link]

-

Preparation and Characterization ofN,N′-Dialkyl-1,3-propanedialdiminium Chlorides, N,N. (2023). University of Illinois Urbana-Champaign. [Link]

- Process for the preparation of 1,3-propanediol. (1994).

-

Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (2020). PubMed Central. [Link]

-

Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis. (2014). Beilstein Journals. [Link]

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2018). Frontiers in Chemistry. [Link]

-

Synthesis of 1,3‐diphenylpropane‐1,3‐dione. (2020). ResearchGate. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. (2021). MDPI. [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). MDPI. [Link]

-

1,3-Propanediol. (n.d.). PubChem. [Link]

-

The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. (2022). MDPI. [Link]

-

1,3-Dicyclopentylpropane. (n.d.). PubChem. [Link]

-

Synthesis of diarylcyclopropyl spirocyclic ketones. (2014). Sci-Hub. [Link]

-

(1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. (2022). MDPI. [Link]

-

1,3-Dibenzoylpropane. (n.d.). PubChem. [Link]

-

1,3-Diphenylpropane. (n.d.). PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-dicyclopropylpropane-1,3-dione | 30923-64-9 [amp.chemicalbook.com]

- 3. 1,3-dicyclopropyl-propane-1,3-dione; 1,3.dicyclopropyl-1,3-propanedione; 1,3-Propanedione,1,3-dicyclopropyl | Chemrio [chemrio.com]

- 4. 1,3-Dicyclopropylpropane-1,3-dione | C9H12O2 | CID 13780782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cyclopropyl ketone [sincerechemicals.com]

- 11. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1,3-Dicyclopropylpropane-1,3-dione: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicyclopropylpropane-1,3-dione is a fascinating yet underexplored dicarbonyl compound. Its unique structure, featuring two cyclopropyl rings flanking a propane-1,3-dione backbone, suggests intriguing chemical reactivity and potential biological activity. The cyclopropyl moiety is a well-established pharmacophore known to enhance metabolic stability and binding affinity in drug candidates. This technical guide provides a comprehensive overview of the synthesis, and the predicted and expected physical and chemical properties of 1,3-dicyclopropylpropane-1,3-dione. It is designed to serve as a foundational resource for researchers interested in exploring its potential in medicinal chemistry and materials science.

Introduction

The 1,3-dicarbonyl motif is a cornerstone in organic synthesis and is present in numerous biologically active molecules. The introduction of cyclopropyl groups into molecular scaffolds has gained significant traction in drug discovery due to the unique conformational constraints and electronic properties they impart. 1,3-Dicyclopropylpropane-1,3-dione, with its combination of these two key features, represents a promising, yet largely uncharacterized, chemical entity. This guide aims to consolidate the available information and provide a predictive framework for its properties and behavior, thereby stimulating further research into this unique molecule.

Synthesis and Purification

Proposed Synthetic Pathway: Claisen Condensation

The proposed synthesis involves the base-mediated condensation of cyclopropyl methyl ketone with ethyl cyclopropanecarboxylate.

Caption: Proposed synthesis of 1,3-dicyclopropylpropane-1,3-dione via Claisen condensation.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in an anhydrous solvent such as toluene.

-

Addition of Reactants: A solution of cyclopropyl methyl ketone in toluene is added dropwise to the stirred suspension of sodium ethoxide at room temperature. Subsequently, ethyl cyclopropanecarboxylate is added dropwise.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is quenched by the slow addition of dilute aqueous hydrochloric acid until the solution is acidic. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties (Predicted and Expected)

Due to the lack of experimental data, the following table summarizes the predicted and expected physicochemical properties of 1,3-dicyclopropylpropane-1,3-dione based on its structure and data from analogous compounds.

| Property | Predicted/Expected Value | Basis for Prediction/Expectation |

| Molecular Formula | C₉H₁₂O₂ | - |

| Molecular Weight | 152.19 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar 1,3-diketones. |

| Boiling Point | ~200-220 °C (at atmospheric pressure) | Extrapolated from related structures. |

| Melting Point | < 25 °C | 1,3-Diketones with similar molecular weights are often liquids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone, ethyl acetate). Sparingly soluble in water. | The presence of polar carbonyl groups allows for some water solubility, while the hydrocarbon backbone and cyclopropyl groups favor solubility in organic solvents[2]. |

| pKa | ~9-11 | The α-protons of 1,3-dicarbonyl compounds are acidic due to the formation of a stabilized enolate conjugate base. |

Spectroscopic Characterization (Predicted)

The structural elucidation of 1,3-dicyclopropylpropane-1,3-dione would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of both the diketo and enol tautomers in solution.

-

Diketo Tautomer:

-

A singlet for the methylene protons (CH₂) flanked by the two carbonyl groups, expected in the range of δ 3.5-4.0 ppm.

-

Multiplets for the cyclopropyl protons in the range of δ 0.8-1.5 ppm.

-

-

Enol Tautomer:

-

A singlet for the enolic proton (C=CH), expected in the range of δ 5.0-6.0 ppm.

-

A broad singlet for the hydroxyl proton (-OH), which may be shifted downfield (δ 10-16 ppm) due to intramolecular hydrogen bonding.

-

Distinct multiplets for the cyclopropyl protons, which will be in different chemical environments compared to the diketo form.

-

¹³C NMR Spectroscopy

-

Diketo Tautomer:

-

Two signals for the carbonyl carbons (C=O) in the range of δ 200-210 ppm.

-

A signal for the methylene carbon (-CH₂-) around δ 50-60 ppm.

-

Signals for the cyclopropyl carbons in the upfield region (δ 5-20 ppm).

-

-

Enol Tautomer:

-

Signals for the carbonyl carbon and the enolic carbon bearing the hydroxyl group (C=O and C-OH) in the range of δ 180-200 ppm.

-

A signal for the vinylic carbon (=CH) around δ 90-100 ppm.

-

Distinct signals for the cyclopropyl carbons.

-

Infrared (IR) Spectroscopy

-

Diketo Tautomer:

-

Strong C=O stretching vibrations in the range of 1700-1740 cm⁻¹.

-

-

Enol Tautomer:

-

A broad O-H stretching band from 2500-3200 cm⁻¹ due to intramolecular hydrogen bonding.

-

A C=O stretching vibration (conjugated) around 1600-1640 cm⁻¹.

-

A C=C stretching vibration around 1580-1620 cm⁻¹.

-

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern will likely involve characteristic losses of cyclopropyl and carbonyl groups.

Chemical Properties and Reactivity

Keto-Enol Tautomerism

A key feature of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.

Caption: Keto-enol tautomerism of 1,3-dicyclopropylpropane-1,3-dione.

The position of this equilibrium is influenced by factors such as solvent polarity and temperature. In nonpolar solvents, the enol form is generally favored due to the stability imparted by intramolecular hydrogen bonding and conjugation. In polar, protic solvents, the keto form may be more prevalent as the solvent can engage in hydrogen bonding with the carbonyl groups, disrupting the internal hydrogen bond of the enol. The cyclopropyl groups, with their inherent s-character, may also influence the electronic properties of the dicarbonyl system and thus the position of the tautomeric equilibrium.

Protocol for Determining Keto-Enol Equilibrium by ¹H NMR

-

Sample Preparation: Prepare solutions of 1,3-dicyclopropylpropane-1,3-dione of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

-

NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample at a constant temperature.

-

Data Analysis:

-

Identify the signals corresponding to a specific proton in the keto form (e.g., the methylene protons) and the enol form (e.g., the vinylic proton).

-

Integrate these signals accurately.

-

Calculate the mole fraction of each tautomer using the following equation: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto)/2))] * 100 (Note: The integral of the keto methylene signal is divided by two as it represents two protons.)

-

The equilibrium constant (K_eq = [enol]/[keto]) can then be determined.

-

Potential Applications in Drug Development

The incorporation of cyclopropyl rings is a validated strategy in medicinal chemistry for improving the pharmacological profile of drug candidates. These small, strained rings can:

-

Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to enzymatic oxidation compared to those of linear alkyl chains.

-

Improve Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target.

-

Modulate Physicochemical Properties: The introduction of a cyclopropyl group can influence lipophilicity and aqueous solubility.

Given these properties, 1,3-dicyclopropylpropane-1,3-dione could serve as a valuable scaffold or building block for the synthesis of novel therapeutic agents targeting a range of diseases. The dicarbonyl moiety provides a handle for further chemical modification, allowing for the generation of diverse compound libraries for biological screening. For instance, the acidic methylene protons can be deprotonated to form a nucleophilic enolate, which can then participate in various C-C bond-forming reactions.

Conclusion

1,3-Dicyclopropylpropane-1,3-dione is a molecule with significant untapped potential. While experimental data on its properties are currently scarce, this guide provides a comprehensive, predictive framework based on established chemical principles and data from analogous structures. The proposed synthetic route is robust and should enable its preparation in sufficient quantities for further investigation. The unique combination of the 1,3-dicarbonyl system and two cyclopropyl rings makes this compound a compelling target for future research in synthetic methodology, physical organic chemistry, and medicinal chemistry. Further experimental validation of the properties outlined in this guide is crucial and will undoubtedly pave the way for new discoveries and applications.

References

-

Synthesis of 1-cyclopropyl-1,3-butanedione. PrepChem.com. ([Link])

-

Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. CORE. ([Link])

-

Solubility of Cyclohexane-1,3-dione. Solubility of Things. ([Link])

Sources

Discovery and history of 1,3-Dicyclopropylpropane-1,3-dione

An In-depth Technical Guide to 1,3-Dicyclopropylpropane-1,3-dione: Synthesis, Properties, and Theoretical Analysis

Abstract

This technical guide provides a comprehensive overview of 1,3-dicyclopropylpropane-1,3-dione, a unique β-diketone characterized by the presence of two cyclopropyl rings. While the historical record of its initial synthesis is not extensively documented in dedicated publications, this guide elucidates a logical and scientifically sound synthetic pathway based on established organic chemistry principles. The document details the probable synthetic methodology, explores the critical concept of keto-enol tautomerism inherent to its structure, and presents its key chemical and physical properties. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's chemistry and potential applications.

Introduction and Chemical Identity

1,3-Dicyclopropylpropane-1,3-dione, also known as 1,3-dicyclopropyl-1,3-propanedione, is a symmetrical β-diketone. Its structure is distinguished by a central propane-1,3-dione backbone flanked by two cyclopropyl groups. The presence of these strained three-membered rings imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential applications in organic synthesis and medicinal chemistry.

Table 1: Chemical and Physical Properties of 1,3-Dicyclopropylpropane-1,3-dione

| Property | Value | Source |

| CAS Number | 30923-64-9 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| SMILES Code | O=C(C1CC1)CC(C2CC2)=O | [2] |

| Purity (Typical) | ≥97% | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Postulated Synthesis: A Mechanistic Perspective

While a seminal "discovery" paper for 1,3-dicyclopropylpropane-1,3-dione is not readily identifiable in the chemical literature, its synthesis can be confidently approached through the well-established Claisen condensation reaction.[6] This reaction is a cornerstone of carbon-carbon bond formation and is a common method for the synthesis of β-diketones and β-keto esters.

The most probable synthetic route involves a mixed Claisen condensation between cyclopropyl methyl ketone and an ester of cyclopropanecarboxylic acid , such as ethyl cyclopropanecarboxylate. The causality behind this choice of reactants lies in their commercial availability and the proven reactivity of similar substrates in Claisen-type reactions.

The Claisen Condensation Pathway

The reaction is typically carried out in the presence of a strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

The mechanism proceeds through the following key steps:

-

Enolate Formation: The base abstracts an acidic α-proton from cyclopropyl methyl ketone to form a resonance-stabilized enolate.

-

Nucleophilic Acyl Substitution: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyclopropanecarboxylate. This results in a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone.

-

Deprotonation of the Product: The newly formed 1,3-dicyclopropylpropane-1,3-dione has a highly acidic methylene proton between the two carbonyl groups. This proton is readily abstracted by the ethoxide present in the reaction mixture, driving the equilibrium towards the product.

-

Acidic Workup: A final acidic workup is necessary to neutralize the enolate and any remaining base, yielding the final product.

Figure 1: Proposed synthetic workflow for 1,3-dicyclopropylpropane-1,3-dione via Claisen condensation.

Detailed Experimental Protocol (Postulated)

This protocol is a self-validating system based on established procedures for similar Claisen condensations.

Materials:

-

Cyclopropyl methyl ketone

-

Ethyl cyclopropanecarboxylate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) washed with anhydrous hexane to remove mineral oil. Anhydrous THF is then added.

-

Enolate Formation: Cyclopropyl methyl ketone (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0°C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

-

Condensation: Ethyl cyclopropanecarboxylate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux and maintained at that temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: After cooling to 0°C, the reaction is carefully quenched by the slow addition of 1 M HCl until the mixture is acidic (pH ~2). The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 1,3-dicyclopropylpropane-1,3-dione.

Keto-Enol Tautomerism: A Core Chemical Feature

A defining characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[7] This tautomerism is a fundamental concept that significantly influences the compound's reactivity and spectroscopic properties.

The enol form of 1,3-dicyclopropylpropane-1,3-dione is stabilized by the formation of a conjugated system (C=C-C=O) and an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This stabilization often results in the enol form being the major tautomer in solution.

Figure 2: Keto-enol tautomerism of 1,3-dicyclopropylpropane-1,3-dione.

The position of the keto-enol equilibrium is sensitive to various factors, including:

-

Solvent: Polar, protic solvents can stabilize the keto form through intermolecular hydrogen bonding, while nonpolar solvents tend to favor the enol form due to the stability of the intramolecular hydrogen bond.

-

Temperature: The equilibrium can be temperature-dependent, although the effect is often less pronounced than the solvent effect.

-

pH: Both acidic and basic conditions can catalyze the interconversion between the keto and enol forms.

Spectroscopic Characterization (Predicted)

The structural features of 1,3-dicyclopropylpropane-1,3-dione and its tautomeric forms would be readily identifiable through standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Enol form: A singlet for the enolic proton (δ 15-17 ppm), a singlet for the vinyl proton (δ 5-6 ppm), and multiplets for the cyclopropyl protons.- Keto form: A singlet for the methylene protons (δ 3-4 ppm) and multiplets for the cyclopropyl protons. |

| ¹³C NMR | - Enol form: Signals for two distinct carbonyl carbons (one more shielded due to enolization), vinylic carbons, and cyclopropyl carbons.- Keto form: A signal for the two equivalent carbonyl carbons (δ > 190 ppm), a methylene carbon signal, and cyclopropyl carbon signals. |

| IR Spectroscopy | - Enol form: A broad O-H stretch (2500-3200 cm⁻¹), a C=O stretch (conjugated, ~1600 cm⁻¹), and a C=C stretch.- Keto form: A sharp C=O stretch (~1700-1720 cm⁻¹). |

Potential Applications and Future Directions

While specific applications of 1,3-dicyclopropylpropane-1,3-dione are not widely reported, its structure suggests several areas of potential utility:

-

Synthetic Intermediate: As a β-diketone, it can serve as a versatile building block for the synthesis of more complex molecules, such as heterocycles (e.g., pyrazoles, isoxazoles) and carbocycles, through reactions at the central methylene carbon and the carbonyl groups.

-

Medicinal Chemistry: The cyclopropyl group is a common motif in medicinal chemistry, often introduced to modulate a compound's metabolic stability, potency, and conformational rigidity. The dicyclopropyl diketone scaffold could be a valuable starting point for the design of novel therapeutic agents.

-

Ligand for Metal Complexes: β-Diketones are excellent chelating ligands for a wide range of metal ions. Complexes of 1,3-dicyclopropylpropane-1,3-dione could find applications in catalysis or as materials with interesting electronic or magnetic properties.

Further research into the reactivity and biological activity of this compound is warranted to fully explore its potential in these and other areas of chemical science.

Conclusion

1,3-Dicyclopropylpropane-1,3-dione represents an intriguing molecule whose chemistry is governed by the interplay of its β-diketone core and the flanking cyclopropyl groups. Although its historical discovery is not prominently documented, a robust synthetic strategy via the Claisen condensation can be confidently proposed. The compound's existence in a keto-enol tautomeric equilibrium is a key feature that dictates its properties and reactivity. This technical guide provides a solid foundation for researchers and scientists interested in the synthesis, characterization, and potential applications of this unique dicarbonyl compound.

References

-

CATO Reference Materials. 1,3-Dicyclopropylpropane-1,3-dione. [Link]

-

Arctom. 1,3-Dicyclopropylpropane-1,3-dione. [Link]

-

Recent Developments in the Synthesis of β-Diketones. PMC - PubMed Central - NIH. [Link]

-

Tautomerism of β-Diketones and β-Thioxoketones. MDPI. [Link]

Sources

- 1. 30923-64-9 | | CATO参考物质 [en.cato-chem.com]

- 2. 30923-64-9|1,3-Dicyclopropylpropane-1,3-dione|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1,3-dicyclopropylpropane-1,3-dione | 30923-64-9 [sigmaaldrich.com]

- 6. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. forskning.ruc.dk [forskning.ruc.dk]

A Theoretical and Computational Guide to the Structural Elucidation of 1,3-Dicyclopropylpropane-1,3-dione

Abstract

1,3-Dicyclopropylpropane-1,3-dione represents an intriguing molecular architecture, combining the unique electronic and steric properties of cyclopropyl rings with the versatile chemistry of a β-diketone scaffold. This technical guide provides a comprehensive framework for the theoretical and computational investigation of its structure, aimed at researchers, scientists, and drug development professionals. By leveraging modern computational chemistry techniques, we can gain deep insights into the molecule's conformational landscape, the delicate balance of its keto-enol tautomerism, and its electronic properties, which are paramount for understanding its reactivity and potential applications. This document emphasizes the rationale behind methodological choices, ensuring a robust and self-validating computational protocol.

Introduction: The Significance of 1,3-Dicyclopropylpropane-1,3-dione

The β-diketone motif is a cornerstone in organic chemistry and medicinal chemistry, prevalent in numerous natural products and synthetic compounds with a wide array of biological activities.[1] A key characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms.[2][3][4] The enol form is often stabilized by a strong intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring.[2][5][6]

The introduction of cyclopropyl groups at the 1 and 3 positions of the propanedione backbone introduces significant structural and electronic perturbations. Cyclopropyl rings are known for their high degree of s-character in their C-C bonds, leading to properties that are intermediate between those of alkanes and alkenes. This can influence the acidity of the central methylene protons and the stability of the corresponding enolate. Furthermore, the steric bulk and conformational rigidity of the cyclopropyl groups will play a crucial role in dictating the preferred three-dimensional structure of the molecule.

Understanding the structural nuances of 1,3-dicyclopropylpropane-1,3-dione is a prerequisite for predicting its reactivity, designing derivatives with tailored properties, and elucidating its potential interactions with biological targets. Computational chemistry provides a powerful and cost-effective avenue for this exploration.

Foundational Concepts: Keto-Enol Tautomerism and Conformational Analysis

The Keto-Enol Equilibrium

The equilibrium between the diketo and enol tautomers is a central feature of 1,3-dicarbonyl compounds.[4][7] This equilibrium is sensitive to a variety of factors, including the nature of the substituents and the polarity of the solvent.[3][8][9]

-

Diketone Form: Characterized by two distinct carbonyl groups.

-

Enol Form: Features a carbon-carbon double bond and a hydroxyl group, stabilized by an intramolecular hydrogen bond.[2]

The relative stability of these tautomers can be quantitatively assessed through computational methods by comparing their calculated energies.

Conformational Landscape

Beyond tautomerism, the flexibility of the molecule allows for the existence of multiple conformers for both the diketo and enol forms. The orientation of the cyclopropyl groups relative to the dicarbonyl backbone will significantly impact the molecule's overall energy and shape. A thorough conformational analysis is essential to identify the global minimum energy structure and other low-lying, accessible conformers.[10][11]

Computational Methodology: A Step-by-Step Protocol

This section outlines a robust computational workflow for the theoretical investigation of 1,3-dicyclopropylpropane-1,3-dione. The choice of methodology is guided by the need for a balance between computational accuracy and efficiency for a molecule of this size.

Level of Theory: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry, offering a favorable balance of accuracy and computational cost. For the study of organic molecules containing C, H, and O, the B3LYP hybrid functional is a well-established and reliable choice.[12][13][14]

We will employ the 6-31G(d,p) basis set. This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the bonding in strained rings like cyclopropane and the hydrogen bonding in the enol tautomer.[15][16]

Computational Workflow

The following diagram illustrates the proposed computational workflow:

Caption: Computational workflow for the structural elucidation of 1,3-dicyclopropylpropane-1,3-dione.

Detailed Experimental Protocols

Protocol 1: Conformational Search

-

Construct Initial Structures: Build the 3D structures of both the diketo and the cis-enol tautomers of 1,3-dicyclopropylpropane-1,3-dione.

-

Define Rotatable Bonds: Identify the key dihedral angles for rotation. These are primarily the C-C bonds connecting the cyclopropyl groups to the carbonyl carbons and the C-C bonds of the propane backbone.

-

Perform a Relaxed Potential Energy Surface (PES) Scan: Systematically rotate each defined dihedral angle (e.g., in 30° increments) and perform a geometry optimization at a lower level of theory (e.g., PM7 semi-empirical method or a smaller basis set like 3-21G) for each point to identify all potential energy minima.

-

Select Unique Conformers: From the PES scan, select the unique low-energy conformers for further analysis.

Protocol 2: Geometry Optimization and Frequency Analysis

-

High-Level Optimization: For each unique conformer identified in Protocol 1, perform a full geometry optimization using the B3LYP/6-31G(d,p) level of theory.

-

Frequency Calculation: Following each successful optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamic Data: The frequency calculation provides zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy, which are essential for accurate relative energy comparisons.

-

Protocol 3: Spectroscopic and Electronic Property Calculations

-

NMR Chemical Shift Prediction: For the lowest energy conformers of both tautomers, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level.[17][18][19] The calculated isotropic shielding values can be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity.

-

Electrostatic Potential (ESP) Map: Generate an ESP map to identify regions of positive and negative electrostatic potential, which can indicate sites for nucleophilic or electrophilic attack.

-

Expected Results and Data Presentation

The computational investigation will yield a wealth of quantitative data that should be presented in a clear and organized manner for easy interpretation.

Tautomer and Conformer Stabilities

The relative energies of the calculated conformers should be summarized in a table. This will allow for the direct comparison of the stability of the diketo versus the enol tautomers, as well as the identification of the global minimum energy structure.

Table 1: Calculated Relative Energies of 1,3-Dicyclopropylpropane-1,3-dione Tautomers and Conformers

| Tautomer/Conformer | Electronic Energy (Hartree) | ZPVE Corrected Energy (Hartree) | Relative Energy (kcal/mol) |

| Enol-Conformer 1 | 0.00 | ||

| Enol-Conformer 2 | |||

| Diketo-Conformer 1 | |||

| Diketo-Conformer 2 | |||

| ... |

Energies calculated at the B3LYP/6-31G(d,p) level of theory.

Geometric Parameters

Key geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformers of the diketo and enol forms should be tabulated. This data is crucial for a detailed structural analysis.

Table 2: Selected Geometric Parameters for the Most Stable Conformers

| Parameter | Enol Form (Global Minimum) | Diketo Form (Lowest Energy) |

| Bond Lengths (Å) | ||

| C=O | ||

| C-O(H) | ||

| C=C (enol) | ||

| O-H | ||

| O···H (H-bond) | ||

| Bond Angles (°) ** | ||

| C-C-C (backbone) | ||

| Dihedral Angles (°) ** | ||

| Cy-C-C-C |

Geometries optimized at the B3LYP/6-31G(d,p) level of theory.

Predicted NMR Chemical Shifts

The calculated ¹H and ¹³C NMR chemical shifts for the most stable conformers will provide a theoretical spectrum that can be compared with experimental data for structural validation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted Chemical Shift (Enol) | Predicted Chemical Shift (Diketo) |

| ¹H NMR | ||

| Enolic OH | N/A | |

| Methylene CH₂ | N/A | |

| Methine CH (enol) | N/A | |

| Cyclopropyl CH | ||

| ¹³C NMR | ||

| Carbonyl C=O | ||

| Enolic C=C | ||

| Methylene CH₂ | N/A | |

| Cyclopropyl CH | ||

| Cyclopropyl CH₂ |

Chemical shifts calculated using the GIAO-B3LYP/6-31G(d,p) method, referenced to TMS.

Conclusion

The theoretical and computational approach outlined in this guide provides a comprehensive and scientifically rigorous framework for the structural elucidation of 1,3-dicyclopropylpropane-1,3-dione. By systematically exploring the conformational space and the keto-enol tautomerism, and by predicting key spectroscopic and electronic properties, researchers can gain a deep and nuanced understanding of this molecule's structure. These theoretical insights are invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately, for unlocking the full potential of this unique chemical entity in various scientific and industrial applications.

References

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (n.d.). NIH. Retrieved from [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). ACS Publications. Retrieved from [Link]

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024). The University of Manchester. Retrieved from [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). MDPI. Retrieved from [Link]

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024). ACS Publications. Retrieved from [Link]

-

Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. (2018). ScienceDirect. Retrieved from [Link]

-

Spectroscopic study of hydrogen bonding in the enol form of β-diketones—I. Vibrational assignment and strength of the bond. (1981). ResearchGate. Retrieved from [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). ACS Publications. Retrieved from [Link]

-

ubiquity of B3LYP/6-31G*: r/chemistry. (2016). Reddit. Retrieved from [Link]

-

Evidence for resonance-assisted hydrogen bonding from crystal-structure correlations on the enol form of the .beta.-diketone fragment. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Recent Developments in the Synthesis of β-Diketones. (2021). MDPI. Retrieved from [Link]

-

(PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). ResearchGate. Retrieved from [Link]

-

Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024). Journal of the American Chemical Society. Retrieved from [Link]

-

Tautomerism of β-Diketones and β-Thioxoketones. (2023). MDPI. Retrieved from [Link]

-

Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PMC. Retrieved from [Link]

-

a) tautomerization in β-diketones and b) interconversion through hydrogen shift. (n.d.). ResearchGate. Retrieved from [Link]

-

Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations. (2016). Truman State University. Retrieved from [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). Inpressco. Retrieved from [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024). PMC. Retrieved from [Link]

-

Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (n.d.). Journal of Chemical Education. Retrieved from [Link]

-

Density Functional Theory Calculations of Rh-β-diketonato complexes. (2015). ResearchGate. Retrieved from [Link]

-

Properties and application of diketones and their derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

-

Tautomerism of β-Diketones and β-Thioxoketones. (2023). MDPI. Retrieved from [Link]

-

Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. (2017). ResearchGate. Retrieved from [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024). PMC. Retrieved from [Link]

-

The DFT route to NMR chemical shifts. (1999). Semantic Scholar. Retrieved from [Link]

-

NMR shifts with relativistic DFT. (n.d.). SCM. Retrieved from [Link]

-

DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. (n.d.). Dalton Transactions. Retrieved from [Link]

-

1,3-Dicyclopropylpropane-1,3-dione. (n.d.). PubChem. Retrieved from [Link]

-

The principles of conformational analysis. (1970). Nobel Prize. Retrieved from [Link]

-

1,3-Dicarbonyl Compound Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

1,3-Propanediol. (n.d.). Wikipedia. Retrieved from [Link]

-

Conformational studies of 1,3-dienes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Enol percentage comparison between 1,3 diketones and 1,2 cyclopentadione. (2019). Chemistry Stack Exchange. Retrieved from [Link]

-

Propane-1,3-dithiol. (n.d.). Wikipedia. Retrieved from [Link]

-

Structure of 1,3-diketones and keto-enol forms for... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Recent Developments in the Synthesis of β-Diketones | MDPI [mdpi.com]

- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects [mdpi.com]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. fiveable.me [fiveable.me]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tautomerism of β-Diketones and β-Thioxoketones | MDPI [mdpi.com]

- 10. nobelprize.org [nobelprize.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. reddit.com [reddit.com]

- 15. inpressco.com [inpressco.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The DFT route to NMR chemical shifts | Semantic Scholar [semanticscholar.org]

Solubility of 1,3-Dicyclopropylpropane-1,3-dione in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Dicyclopropylpropane-1,3-dione in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-dicyclopropylpropane-1,3-dione. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document establishes a predictive solubility framework based on its unique molecular structure and the known behavior of analogous β-diketone compounds. We delve into the pivotal role of keto-enol tautomerism, which is highly sensitive to solvent polarity, and its profound impact on solubility.[1] For researchers and drug development professionals, this guide offers a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the equilibrium shake-flask method, ensuring the generation of reliable and reproducible data for applications in synthesis, purification, and formulation.

Introduction to 1,3-Dicyclopropylpropane-1,3-dione

1,3-Dicyclopropylpropane-1,3-dione is a specialty chemical belonging to the β-diketone class of organic compounds.[2] Its structure is characterized by a central 1,3-dione system flanked by two cyclopropyl rings. This unique combination of a flexible, polar core capable of hydrogen bonding and chelation, with compact, rigid, nonpolar cyclopropyl groups, makes it a valuable building block in medicinal chemistry and materials science.

Understanding the solubility of this compound is a prerequisite for its effective utilization. Solubility data governs the choice of solvents for chemical reactions, dictates purification strategies such as recrystallization, and is a critical parameter in the development of formulations for biological screening or material fabrication. This guide provides the foundational knowledge and practical tools to address this need.

Physicochemical Profile and Structural Analysis

The solubility of a molecule is intrinsically linked to its physical and chemical properties. The principle of "like dissolves like" serves as a useful starting point, indicating that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.[3][4]

| Property | Data | Source |

| Chemical Structure | (See Figure 1 below) | - |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Key Structural Features | Two nonpolar cyclopropyl groups; one polar β-diketone functional group | - |

The Critical Role of Keto-Enol Tautomerism

A defining characteristic of β-diketones is their existence as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form.[5] This equilibrium is not static; its position is highly dependent on the solvent environment.[1]

-

Enol Form: Stabilized by an intramolecular hydrogen bond and a conjugated π-system. This form is dominant in nonpolar and polar aprotic solvents (e.g., cyclohexane, THF, chloroform) where the solvent does not compete for hydrogen bonding.[1]

-

Diketo Form: More polar due to the two distinct carbonyl groups. This form is favored in polar protic solvents (e.g., water, ethanol) that can disrupt the internal hydrogen bond of the enol through their own hydrogen-bonding interactions.[1][6]

This solvent-dependent tautomerism means that the molecule effectively changes its character to better match its environment, which directly influences its overall solubility.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | Good to Moderate | The two nonpolar cyclopropyl groups provide significant aliphatic character, facilitating interaction with nonpolar solvents. The molecule will likely exist predominantly in the less polar enol form, further enhancing solubility.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents effectively solvate both the nonpolar and polar regions of the molecule. They can accept hydrogen bonds from the enol form and interact via dipole-dipole forces with the diketo form without disrupting the favorable intramolecular hydrogen bond of the enol. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | These solvents can act as hydrogen bond donors, competing with and disrupting the intramolecular hydrogen bond of the enol form. While the diketo form is solvated, the energy cost of breaking the internal bond can limit overall solubility. |

| Highly Polar Protic | Water | Very Low/Insoluble | The molecule is predominantly hydrophobic due to its C₉ carbon backbone. Similar to other organic molecules, solubility in water is expected to be minimal.[4][5] The hydrophobic nature of the cyclopropyl rings outweighs the polar contribution of the diketone group. |

Standardized Protocol for Experimental Solubility Determination

To obtain definitive, quantitative data, an experimental approach is necessary.[4] The equilibrium shake-flask method is a gold-standard, reliable technique for determining the thermodynamic solubility of a compound.[8]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved states. The saturated solution is then filtered, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Materials and Reagents

-

Solute: 1,3-Dicyclopropylpropane-1,3-dione (solid, high purity)

-

Solvents: A range of analytical-grade organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol).

-

Equipment: Analytical balance, glass vials with screw caps, orbital shaker or rotator, constant temperature bath, syringes, syringe filters (0.22 µm, PTFE or other solvent-compatible material), volumetric flasks, and an analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer).

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of solid 1,3-dicyclopropylpropane-1,3-dione to a series of labeled glass vials. "Excess" is critical; undissolved solid must be visible at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker within a constant temperature bath (e.g., 25 °C). Agitate the samples for a minimum of 24 hours.

-

Expert Insight: 24 hours is a standard starting point, but for some compounds, reaching equilibrium can take longer. A robust study will include a time-point analysis to confirm equilibrium has been reached.[8]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. This step is crucial to avoid clogging the filter.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, labeled vial.

-

Causality: Filtering is mandatory to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility.

-

-

Dilution: Accurately dilute the saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine its concentration.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the results, the protocol must be self-validating. This is achieved by:

-

Confirming Equilibrium: Take samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change significantly between the later time points, equilibrium has been achieved.

-

Verifying Saturation: Ensure undissolved solid remains in every vial at the end of the experiment. The absence of solid indicates that all the solute dissolved, and the true solubility is higher than the calculated value.

Conclusion

While quantitative solubility data for 1,3-dicyclopropylpropane-1,3-dione is not prevalent in scientific literature, a strong predictive framework can be established from its molecular structure. It is predicted to have high solubility in polar aprotic solvents like acetone and ethyl acetate, moderate solubility in nonpolar solvents like toluene, and poor solubility in highly polar protic solvents like water. The solvent-dependent keto-enol equilibrium is a key factor governing this behavior. For any application requiring precise and reliable data, experimental determination is essential. The detailed shake-flask protocol provided in this guide offers a robust, self-validating system for researchers to generate high-quality solubility data, enabling the compound's effective use in research and development.

References

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU1No3RczNYmYHOL7jI_QvZU5RfKPoabkRopfX8BZ0Sd0hBjEtrbAQy05kTha6rAQKGdaO-rfpoZDAvMjBTdRNH0Tw2ZaUY4Styd9TY53zvjDwHR93Pzwxr7ttDFxm3bHZi68f

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Department of Chemistry, University of the Fraser Valley. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiH1T0QrclSulnD_5CD5bkSrTQbhTF7PqKbxLqvhWZFSVONpN_MyI3SKCTQWBEnHHH22mWSM3UvoBJHOwPrZVYai6I21R-VJEGLFAsWPXMCIOWNJZl5pHUR0U7yz2Qlv4mzl76g1DNt_JqpkFeBuZt3TYFtMDkmUB9J5oVBTc5RAvrZAnLy2s=

- Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQQpsUmZFaZ0-b0uHbVKo484pZmBEyMdvZ807p3N1_TMOW-2VPxjyR9_kJm2s9tGaMWj_Th4W8dudSxCFpJLRpNtxtw83Fb7dicsRxD_T_MoWK4a7bL49w8y-hTuvKIb0KFXczd773VBWTeHIKtbqnOfwR8WbGwjsaFQAK8l57ANdzy-4Z3zr9zj9JFNs=

- Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJCbVuLgy0VOgcY01wEmxbifMnz3_fMENokJfZCGLTYzur2Ie6LqOA9A9EA_xuniF1vqNktX8ER0RccDuawn-f669oy-9KbRsUWGB-0vOd-8c0HPqc8EoL-2Qy4NuP9bVnFpAg5SI-6kFmlaU6B0eGWTByG0fOdN-cKZ7pbCegbp9OUm9sLgSITdv7UqAFVX0UGxLh9v5E8HY22rR_ONGCxh_vY8tWzDnQy74p5gSLoiv3Oy0qpOw2PCtRvmR16rjgulYCz7pzJn9zRVrG3Nd_xn-aFWgva-604owx0oOkOPM=

-

National Center for Biotechnology Information. (n.d.). 1,3-Dicyclopropylpropane-1,3-dione. PubChem Compound Database. Retrieved from [Link]